2-([2,2'-Bipyridin]-5-yl)acetic acid
Description
Significance of Bipyridine Scaffolds in Ligand Design and Functional Materials
The 2,2'-bipyridine (B1663995) (bpy) scaffold is one of the most ubiquitous and indispensable ligands in coordination and organometallic chemistry. mdpi.com Its prominence stems from its exceptional ability to form stable chelate complexes with a wide range of metal ions across the periodic table. mdpi.comresearchgate.net The bidentate nature of the two nitrogen atoms allows for the formation of a stable five-membered ring upon coordination to a metal center. This structural motif is fundamental to the development of countless functional metal complexes. researchgate.net
The widespread application of bipyridine-based ligands is attributable to several key characteristics:
Robust Stability : Bipyridine ligands exhibit high thermal and chemical stability, and their complexes often possess robust redox properties. researchgate.net
Ease of Functionalization : The bipyridine framework can be readily modified with various substituent groups, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.netnih.gov This tunability is crucial for tailoring the complexes for specific applications.
Diverse Applications : Metal complexes incorporating bipyridine scaffolds are integral to numerous fields. They are used as photosensitizers in solar cells, components in nonlinear optics (NLO), and as essential parts of supramolecular structures like catenanes and rotaxanes. researchgate.net Furthermore, they have been extensively investigated for their roles in catalysis, including water oxidation and CO₂ reduction. researchgate.net Bipyridine derivatives are also key components in biologically active molecules and various functional materials. nih.govdigitellinc.com
The synthesis of bipyridine derivatives has been a major focus of research, with numerous methods developed to create both symmetrical and unsymmetrical structures, further expanding their utility. nih.govmdpi.com
Role of Carboxylic Acid Functionality in Metal Coordination and Supramolecular Assemblies
The carboxylic acid group (–COOH) is a highly versatile functional group in chemistry, playing a pivotal role in both metal coordination and the construction of ordered supramolecular structures. acs.orggiqimo.com Its ability to act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen) makes it a reliable synthon for directing molecular self-assembly. researchgate.net
In the context of metal coordination, the carboxylate anion (RCO₂⁻) can bind to metal ions in several distinct modes, including monodentate (κ¹), bidentate (κ²), and bridging fashions. wikipedia.org This diversity in coordination allows for the formation of a wide variety of molecular and polymeric structures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs). giqimo.com The incorporation of carboxylic acid groups into a ligand framework, such as bipyridine, enhances its coordination capabilities and can influence the properties of the final metal complex. researchgate.net
In supramolecular chemistry, carboxylic acids are fundamental building blocks for creating non-covalent assemblies through hydrogen bonding. acs.org Carboxylic acid dimers, formed through a pair of O-H···O hydrogen bonds, are a particularly stable and common motif. ijacskros.com This predictable interaction is widely exploited to engineer crystal structures and organize molecules into one- and two-dimensional networks. acs.orgacs.org The interplay of hydrogen bonding and other non-covalent interactions driven by the carboxylic acid group allows for the controlled assembly of molecules into complex, functional architectures. researchgate.netijacskros.com
| Feature | Bipyridine Scaffold | Carboxylic Acid Group |
| Primary Role | Metal Chelation | Metal Coordination, H-Bonding |
| Bonding | N-Metal Coordinate Bonds | O-Metal Coordinate Bonds, O-H···O Hydrogen Bonds |
| Key Property | Forms stable 5-membered chelate rings | Versatile coordination modes (κ¹, κ², bridging) |
| Applications | Catalysis, Photosensitizers, Supramolecular Chemistry | Supramolecular Assembly, Surface Anchoring, MOFs |
Overview of Current Research Trajectories for 2-([2,2'-Bipyridin]-5-yl)acetic Acid
Research involving this compound leverages its bifunctional nature, positioning it as a highly valuable linker molecule in the synthesis of advanced materials. The compound combines the well-established metal-chelating properties of the 2,2'-bipyridine unit with the versatile anchoring and hydrogen-bonding capabilities of the carboxylic acid group.
Current research directions appear focused on utilizing this compound as a molecular bridge or anchor in larger, functional systems. For instance, derivatives like 2-(5'-methyl-[2,2'-bipyridin]-5-yl)acetic acid have been incorporated into complex multinuclear structures, such as a hafnium-ruthenium assembly. lookchem.com In such architectures, the bipyridine moiety can coordinate to one metal center (e.g., ruthenium), forming a photoactive or catalytic unit, while the carboxylate end can bind to another metal or metal oxide cluster (e.g., hafnium), acting as a stable linker. lookchem.com
The primary trajectories for this compound and its close derivatives include:
Photosensitizers and Solar Cells : The bipyridine unit can chelate metals like ruthenium or iridium to form photosensitizing complexes. The carboxylic acid group then serves as an ideal anchor to attach these complexes to semiconductor surfaces, such as TiO₂ or ZrO₂, which is a critical step in the fabrication of dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net
Catalysis : The molecule can be used to immobilize homogeneous catalysts onto solid supports. researchgate.net The bipyridine can coordinate to a catalytically active metal, and the carboxylic acid can bind to the surface of a support material, combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
Supramolecular Materials : The compound is an excellent candidate for building complex supramolecular structures and metal-organic frameworks. The bipyridine provides a defined coordination vector, while the carboxylic acid can participate in forming extended networks through both metal-carboxylate bonds and hydrogen bonding. researchgate.netacs.org
The synthesis of related structures, such as 2-([2,2'-bipyridin]-6-yl)-1,3,4-oxadiazoles derived from bipyridine carboxylic acid esters, highlights the utility of functionalized bipyridines as precursors to more complex heterocyclic systems with potential applications in materials science or medicinal chemistry. urfu.ru
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 917874-25-0 | C₁₂H₁₀N₂O₂ | 214.22 |
| 2-(5'-methyl-[2,2'-bipyridin]-5-yl)acetic acid | 202530-91-4 | C₁₃H₁₂N₂O₂ | 228.25 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZHSQACIUIYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716771 | |
| Record name | ([2,2'-Bipyridin]-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917874-25-0 | |
| Record name | ([2,2'-Bipyridin]-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,2 Bipyridin 5 Yl Acetic Acid and Its Derivatives
General Synthetic Strategies for Bipyridine Functionalization
The construction and functionalization of the 2,2'-bipyridine (B1663995) scaffold, a cornerstone ligand in coordination chemistry, are well-established fields. Strategies generally fall into two categories: the coupling of two pre-functionalized pyridine (B92270) rings or the functionalization of a pre-formed bipyridine molecule.
Transition-metal-catalyzed cross-coupling reactions are paramount for building the bipyridine core from pyridine precursors. Key methodologies include:
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a pyridylboronic acid or ester with a halopyridine. It is widely used due to the stability and commercial availability of many boronic acid derivatives.
Negishi Coupling: Involving the reaction of a pyridylzinc halide with a halopyridine, this method is noted for its high yields and mild reaction conditions.
Stille Coupling: This reaction uses a pyridylstannane and a halopyridine. While effective, the toxicity of organotin reagents is a significant drawback.
Ullmann Coupling: A classical method involving the copper-mediated homocoupling of 2-halopyridines. Modern variations have improved yields and conditions.
Functionalization of the parent 2,2'-bipyridine often involves electrophilic or nucleophilic substitution. Direct electrophilic substitution can be challenging due to the electron-deficient nature of the pyridine rings, but halogenation, particularly bromination, can be achieved. Reaction of 2,2'-bipyridine with bromine at high temperatures can yield a mixture of products, including 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine, which are crucial precursors for further derivatization.
Approaches to Introducing the Acetic Acid Moiety
Attaching the acetic acid side chain (-CH₂COOH) to the 5-position of the bipyridine ring can be accomplished through several distinct synthetic routes. These methods either build the side chain onto an existing bipyridine core or carry a precursor through a bipyridine-forming coupling reaction.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling Analogs)
Palladium-catalyzed cross-coupling reactions offer a direct method to form a carbon-carbon bond at the 5-position, creating the backbone of the acetic acid moiety. A key precursor for these reactions is 5-halo-2,2'-bipyridine, typically 5-bromo-2,2'-bipyridine.
One highly viable approach is the Mizoroki-Heck reaction . This involves the palladium-catalyzed coupling of 5-bromo-2,2'-bipyridine with an acrylic acid ester, such as ethyl acrylate. The resulting ethyl (E)-3-([2,2'-bipyridin]-5-yl)acrylate can then be reduced (e.g., via catalytic hydrogenation) to saturate the double bond, followed by hydrolysis of the ester to yield the final acetic acid.
| Reaction Step | Reagents & Conditions | Product |
| Heck Coupling | 5-bromo-2,2'-bipyridine, Ethyl acrylate, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100-140 °C | Ethyl (E)-3-([2,2'-bipyridin]-5-yl)acrylate |
| Reduction | H₂, Pd/C, Ethanol | Ethyl 2-([2,2'-bipyridin]-5-yl)acetate |
| Hydrolysis | LiOH or NaOH, THF/H₂O, then acid workup (e.g., HCl) | 2-([2,2'-Bipyridin]-5-yl)acetic acid |
Nucleophilic Addition and Subsequent Derivatizations
This strategy relies on the introduction of a two-carbon synthon via nucleophilic substitution, typically on a bipyridine precursor bearing a good leaving group at the target side chain's attachment point.
A common method involves the introduction of a nitrile group, which can be readily hydrolyzed to a carboxylic acid. This can be achieved in two ways:
Substitution on a halobipyridine: A direct substitution of 5-bromo-2,2'-bipyridine with an acetate (B1210297) equivalent like the enolate of ethyl acetate (a variant of the Suzuki or Buchwald-Hartwig coupling) is conceptually possible. More established is the use of acetonitrile anion. In a reaction analogous to the synthesis of the 6-isomer, 5-bromo-2,2'-bipyridine could be reacted with lithio-acetonitrile, followed by acidic or basic hydrolysis of the resulting (2,2'-bipyridin-5-yl)acetonitrile intermediate.
Substitution on a (halomethyl)bipyridine: This route begins with 5-methyl-2,2'-bipyridine. The methyl group can be halogenated (e.g., using N-bromosuccinimide) to form 5-(bromomethyl)-2,2'-bipyridine. This intermediate can then undergo a classic Sₙ2 reaction with sodium or potassium cyanide to yield (2,2'-bipyridin-5-yl)acetonitrile. Subsequent hydrolysis provides the desired acid.
| Precursor | Reagents & Conditions for Cyanation | Intermediate | Reagents for Hydrolysis |
| 5-Bromo-2,2'-bipyridine | 1. n-BuLi, THF, -78°C; 2. CH₃CN | (2,2'-Bipyridin-5-yl)acetonitrile | H₂SO₄/H₂O, reflux |
| 5-(Bromomethyl)-2,2'-bipyridine | NaCN or KCN, DMSO or DMF, rt-50°C | (2,2'-Bipyridin-5-yl)acetonitrile | NaOH/H₂O, reflux, then HCl |
Multi-Step Synthesis from Precursors
Longer, more classical synthetic routes allow for the use of readily available starting materials. These often involve building the bipyridine ring with one of the necessary functional groups already in place, followed by its elaboration into the acetic acid moiety.
One such pathway starts with the synthesis of 5-methyl-2,2'-bipyridine, which can be prepared via Negishi coupling of 2-pyridylzinc bromide with 5-bromo-2-picoline. The methyl group is then oxidized to a carboxylic acid using a strong oxidant like potassium permanganate (KMnO₄), yielding 2,2'-bipyridine-5-carboxylic acid. This reaction is analogous to the well-documented synthesis of 2,2'-bipyridine-5,5'-dicarboxylic acid from 5,5'-dimethyl-2,2'-bipyridine. The resulting carboxylic acid can then be homologated—extended by one methylene group—using the Arndt-Eistert reaction . This three-step sequence involves:
Conversion of the carboxylic acid to its acid chloride (e.g., with SOCl₂ or (COCl)₂).
Reaction with diazomethane to form a diazoketone intermediate.
A silver(I)-catalyzed Wolff rearrangement in the presence of water to yield the homologated acetic acid.
| Starting Material | Key Transformation | Intermediate | Key Transformation | Final Product |
| 5-Methyl-2,2'-bipyridine | Oxidation (KMnO₄) | 2,2'-Bipyridine-5-carboxylic acid | Arndt-Eistert Homologation (1. SOCl₂, 2. CH₂N₂, 3. Ag₂O/H₂O) | This compound |
Another multi-step approach could involve the Willgerodt-Kindler reaction on 5-acetyl-2,2'-bipyridine. The acetylbipyridine precursor can be synthesized via standard cross-coupling methods. The reaction with sulfur and an amine (e.g., morpholine) converts the acetyl group into a terminal thioamide, which can then be hydrolyzed to the final acetic acid.
Regioselective Synthesis and Isomeric Considerations
A significant challenge in the synthesis of unsymmetrically substituted bipyridines like the target compound is controlling the position of functionalization. When starting from 2,2'-bipyridine itself, direct electrophilic substitution is often unselective. For instance, vapor-phase bromination can produce a mixture of 5-bromo-, 6-bromo-, and dibromo-isomers. Achieving a pure precursor for subsequent reactions requires careful chromatographic separation of these isomers.
To circumvent these issues, a more regioselective strategy involves building the bipyridine from two specifically substituted pyridine precursors. For example, the Suzuki or Negishi coupling of a 2-halopyridine with a 5-substituted-2-halopyridine (e.g., 2-bromo-5-methylpyridine or ethyl 6-bromopyridine-3-acetate) ensures the substituent is unequivocally placed at the desired 5-position. This approach offers superior control over the final product's constitution, avoiding the generation of difficult-to-separate isomers.
Optimization of Reaction Conditions and Yield
The efficiency of each synthetic route is highly dependent on the optimization of reaction conditions. For palladium-catalyzed reactions like the Heck or Suzuki couplings, key parameters include the choice of catalyst, ligand, base, solvent, and temperature.
| Parameter | Common Options & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. Pre-catalysts are often used for stability and activity. |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, P(t-Bu)₃, XPhos) are common. The ligand's steric and electronic properties are crucial for catalytic efficiency. |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DIPEA) are used. The choice depends on the specific coupling reaction. |
| Solvent | Polar aprotic solvents like DMF, dioxane, or toluene are frequently employed. Aqueous conditions are also being developed for greener synthesis. |
| Temperature | Reactions are typically run at elevated temperatures (80-140 °C), sometimes with microwave assistance to reduce reaction times. |
For nucleophilic substitution reactions, the choice of solvent is critical for solvating the nucleophile and substrate. Aprotic polar solvents like DMSO or DMF are often effective for reactions involving cyanide ions. In the case of organometallic additions, such as with lithio-acetonitrile, anhydrous conditions and low temperatures (-78 °C) are essential to prevent side reactions. Hydrolysis steps, for both nitriles and esters, are generally robust but may require optimization of acid/base concentration and temperature to achieve high yields without decomposition of the bipyridine core.
Coordination Chemistry and Complexation Behavior of 2 2,2 Bipyridin 5 Yl Acetic Acid
Ligand Binding Modes and Chelation Characteristics
The dual functionality of 2-([2,2'-Bipyridin]-5-yl)acetic acid allows for several distinct modes of binding to metal centers. Its behavior is primarily dictated by the strong chelating nature of the bipyridine unit, complemented by the coordinating ability of the carboxylate group.
Bipyridine Nitrogen Coordination
The 2,2'-bipyridine (B1663995) moiety is one of the most widely utilized ligands in coordination chemistry. nih.govmdpi.com It functions as a bidentate chelating ligand, binding to a metal ion through its two nitrogen atoms to form a stable five-membered ring. wikipedia.org This chelating interaction is a dominant feature in its coordination complexes. researchgate.net For coordination to occur, the bipyridine unit, which exists in a lower-energy trans conformation in its free state, must adopt a cis-conformation. nih.govwikipedia.org This conformational change introduces a degree of strain, but the resulting chelate effect leads to highly stable metal complexes compared to those with monodentate pyridine (B92270) ligands. nih.gov The planarity of the bipyridine rings facilitates electron delocalization, which influences the electronic and photophysical properties of its metal complexes. wikipedia.org This nitrogen-based chelation is a fundamental aspect observed in complexes with a wide range of transition metals. wikipedia.org
Carboxylate Oxygen Coordination
The acetic acid group, upon deprotonation to carboxylate, provides an additional site for metal coordination through its oxygen atoms. Carboxylate groups can bind to metals in several ways, but they commonly act as monodentate ligands. libretexts.org In the context of this compound, the carboxylate can coordinate to the same metal center already bound by the bipyridine nitrogens, potentially forming a larger chelate ring, or it can bind to a different metal ion entirely. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other competing ligands. For instance, in related bipyridine-carboxylate ligands like 2,2′-bipyridine-5,5′-dicarboxylic acid, the carboxylate groups are crucial for linking metal centers to build larger, self-assembled structures. researchgate.netnih.gov
Mixed and Bridging Coordination Modes
A bridging ligand is defined as a ligand that connects two or more metal ions. wikipedia.org The structure of this compound is ideally suited for it to function as a bridging ligand, linking different metal centers to form polynuclear or polymeric structures. This can occur in several ways:
The bipyridine unit can chelate to one metal center while the carboxylate group coordinates to a second metal center. This mode is common in the construction of heterometallic complexes. mdpi.com
The carboxylate group itself can bridge two metal centers.
This versatility allows the ligand to act as a "linker" in the construction of coordination polymers and metal-organic frameworks (MOFs). Related ligands, such as 2,2′-bipyridine-5,5′-dicarboxylic acid, have been explicitly used to create 3-D metal-organic frameworks and other polynuclear systems. researchgate.netsigmaaldrich.com The ability to bridge metal ions is a key feature for designing materials with specific magnetic or catalytic properties. sigmaaldrich.com
Formation of Coordination Compounds with Transition Metal Ions
The versatile binding modes of this compound facilitate the formation of stable complexes with a variety of transition metals, most notably ruthenium and palladium.
Ruthenium Complexes
Ruthenium forms a vast array of complexes with 2,2'-bipyridine and its derivatives. wikipedia.org These complexes, particularly [Ru(bpy)₃]²⁺ and its analogues, are renowned for their intense metal-to-ligand charge transfer (MLCT) absorptions and luminescent properties. wikipedia.orgwikipedia.org The synthesis of ruthenium complexes with functionalized bipyridines, including those with carboxylic acid groups, is well-documented. For example, Ru(II) complexes with 2,2′-bipyridine-5,5′-dicarboxylic acid have been synthesized and characterized, showing a distorted octahedral geometry where the ligand acts as a neutral bidentate donor through its nitrogen atoms. researchgate.net
Ruthenium(II)-arene complexes containing bipyridine ligands have also been prepared and studied. nih.govresearchgate.net A general synthetic method involves reacting a ruthenium dimer, such as [Ru(arene)Cl₂]₂, with the bipyridine ligand in methanol. nih.gov The resulting complexes can feature the bipyridine ligand chelating to the ruthenium center. The presence of the acetic acid group on the bipyridine backbone allows for further modification, such as the formation of polymeric structures, as seen in ruthenium-coordinating polyamides derived from 2,2'-bipyridine-5,5'-biscarboxylic acid. escholarship.org
Table 1: Examples of Ruthenium Complexes with Bipyridine-type Ligands
| Complex Type | Ligand | Key Features | References |
|---|---|---|---|
| Mononuclear Ru(II) | 2,2′-bipyridine-5,5′-dicarboxylic acid | Distorted octahedral geometry; bidentate N,N' coordination. researchgate.net | researchgate.net |
| Ru(II)-Arene | Substituted 2,2'-bipyridine | Modular scaffold; evaluated for various applications. nih.govresearchgate.net | nih.govresearchgate.net |
Palladium Complexes
Palladium(II), with its d⁸ electron configuration, readily forms square-planar complexes with 2,2'-bipyridine. rsc.org The formation of palladium complexes of the type [Pd(bpy)(AA)]ⁿ⁺ (where AA is an amino acid anion) has been demonstrated, showcasing the compatibility of the Pd(bpy) unit with carboxylate-containing co-ligands. nih.gov These complexes are typically synthesized by reacting [Pd(bpy)Cl₂] with the sodium salt of the carboxylic acid in an aqueous solution. nih.gov
Studies on related systems, such as palladium(II) complexes with bipyridine and anions of 2-pyridinecarboxylic acid, further illustrate this coordination behavior. nih.gov The bipyridine acts as the primary chelating ligand, while the carboxylate-containing ligand occupies the remaining coordination sites. In solution, dimeric palladium complexes such as [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ can also form, which can then react with ligands containing carboxylate groups. acs.org The analysis of ¹H NMR spectra is a powerful tool for identifying the specific binding modes of bipyridine ligands in these square-planar palladium complexes. rsc.org
Table 2: Examples of Palladium Complexes with Bipyridine-type Ligands
| Complex Formula | Co-Ligand | Geometry | Synthesis Note | References |
|---|---|---|---|---|
| [Pd(bipy)(AA)]ⁿ⁺ | Amino Acids | Square-planar | Reaction of [Pd(bpy)Cl₂] with amino acid salt. nih.gov | nih.gov |
| [Pd(bpy)(a-x)]NO₃ | 2-Pyridinecarboxylic acid anion | Square-planar | Forms water-soluble complexes. nih.gov | nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 2,2'-Bipyridine | |
| Ruthenium | |
| Palladium | |
| 2,2′-Bipyridine-5,5′-dicarboxylic acid | |
| 4,4′-Bipyridine-2-carboxylic acid | |
| Pyridine | |
| Thorium | |
| Nickel | |
| [Ru(bpy)₃]²⁺ | |
| [Pd(bpy)Cl₂] | |
| 2-Pyridinecarboxylic acid |
Copper Complexes
Iron Complexes
Similarly, a targeted search for iron (Fe) complexes with this compound did not return any specific studies. The iron-bipyridine system is famous, particularly for the tris(bipyridine)iron(II) complex, [Fe(bpy)₃]²⁺, known for its intense red color and use in spectrophotometric analysis. wikipedia.orgmdpi.com Research on iron-bipyridine derivatives often explores their redox properties, spin-crossover phenomena, and applications in materials science, such as in redox-active polymers. researchgate.netchemrxiv.orgugm.ac.id Despite the breadth of research on related compounds, specific information on the coordination behavior of iron with the acetic acid-functionalized ligand remains unpublished.
Other d-Block Metal Systems
A broader investigation into complexes with other d-block transition metals (e.g., Nickel, Ruthenium, Platinum, Zinc, Cobalt, Manganese) and this compound also found no specific examples. The coordination chemistry of 2,2'-bipyridine with these metals is well-established, leading to compounds with important applications in catalysis, photophysics, and medicine. wikipedia.orgrsc.orgnih.govcmu.edu The modification of the bipyridine ligand is a common strategy to tune the properties of the resulting metal complexes, but the specific modification with a 5-acetic acid group has not been reported in the context of its coordination with other d-block metals.
Structural Elucidation of Metal-Ligand Architectures
Given the absence of synthesized complexes in the literature, there is consequently no information on their structural elucidation.
X-ray Diffraction Analysis
A search of crystallographic databases for structures containing metal complexes of this compound yielded no results. X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netresearchgate.net Without synthesized crystals, such analysis is not possible.
Solution-State Characterization
There are no reports on the solution-state characterization of metal complexes with this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and conductivity measurements are vital for understanding the behavior of complexes in solution, including ligand binding modes, complex stability, and electronic transitions. up.ac.zarsc.orgrsc.orgresearchgate.netnih.gov While extensive data exists for the characterization of complexes with the parent 2,2'-bipyridine ligand, no such data is available for the title compound's complexes. mdpi.comnist.govrsc.org
Spectroscopic and Electronic Characterization of 2 2,2 Bipyridin 5 Yl Acetic Acid and Its Metal Complexes
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectra of 2-([2,2'-Bipyridin]-5-yl)acetic acid and its metal complexes are characterized by distinct absorption bands in both the ultraviolet and visible regions. The free ligand, 2,2'-bipyridine (B1663995), typically exhibits intense absorption bands in the UV region, which are attributed to π → π* transitions within the bipyridyl framework. nih.govresearchgate.netnist.gov For instance, 2,2'-bipyridine shows absorption maxima around 233 nm and 281 nm. nist.gov The introduction of a carboxylic acid group, as in 2,2'-bipyridine-4,4'-dicarboxylic acid, can lead to shifts in these absorption bands. rsc.orgresearchgate.net
Upon complexation with a metal ion, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.gov For example, ruthenium(II) complexes with bipyridine-based ligands display weaker, spin-allowed ¹MLCT absorptions around 450 nm. nih.gov Similarly, copper(II) and manganese(II) complexes with mixed ligands of 2,2'-bipyridine and penicillin G show the presence of ligand-to-metal charge transfer (LMCT) bands, indicating complex formation. researchgate.net The specific wavelength and intensity of these MLCT bands are sensitive to the nature of the metal center, the substituent groups on the bipyridine ligand, and the solvent environment. researchgate.netresearchgate.net
The absorption spectra of these complexes can be quite complex, with multiple overlapping bands. For instance, the UV-Vis spectrum of a ruthenium(II) complex with 3-aminopyridine (B143674) and 2,2'-bipyridine ligands was analyzed using TD-DFT calculations to elucidate the nature of the electronic transitions. researchgate.net
Table 1: UV-Vis Absorption Data for Selected 2,2'-Bipyridine Derivatives and Complexes
| Compound/Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Solvent |
| 2,2'-Bipyridine | 233, 281 | - | π → π | - |
| [Ru(bipy)₂(L1)]³⁺ | 288, ~450 | ~82,000 | π → π, ¹MLCT | Acetonitrile |
| Cu(Bipy)(Pen)Cl₂ | 191.40, 288.40 | 625.41 kJ/mol, 415.06 kJ/mol | π → π, n → π | - |
| Mn(Bipy)(Pen)Cl₂ | 194.20, 299.60 | 616.40 kJ/mol, 399.55 kJ/mol | π → π, n → π | - |
Note: Data is compiled from various sources and experimental conditions may differ. nih.govresearchgate.netnist.gov L1 refers to 3-([2,2′-Bipyridin]-5-ylmethyl)-1-methyl-1H-imidazol-3-ium Chloride.
Luminescence and Photophysical Properties
The incorporation of this compound into metal complexes often imparts interesting luminescence properties, making them suitable for applications in areas like sensing and light-emitting devices.
Many metal complexes of 2,2'-bipyridine and its derivatives are known to be luminescent. Ruthenium(II) complexes, in particular, are well-studied for their photoluminescent properties, which arise from a triplet metal-to-ligand charge transfer (³MLCT) excited state. nih.gov The emission wavelength can be tuned by modifying the ligands. For instance, a ruthenium(II) complex with 2,2'-bipyridine and 3-aminopyridine ligands exhibits an emission maximum at 600 nm. researchgate.net
Zinc(II) and cadmium(II) complexes with chiral 2,2'-bipyridine ligands also display luminescence. rsc.org Some of these complexes show excitation wavelength-independent single-channel fluorescence, while others exhibit dual emission with both nanosecond (fluorescence) and microsecond (phosphorescence) lifetimes. rsc.org This dual emission is suggested to arise from an interplay of ligand-centered and halide-to-ligand transitions, leading to deactivation through both singlet (S₁ → S₀) and triplet (T₁ → S₀) pathways. rsc.org The introduction of different substituents on the bipyridine ring can significantly alter the emission characteristics. For example, α-arylamino-2,2'-bipyridines can exhibit intense blue-to-green fluorescence. mdpi.com
The efficiency of the luminescence process is quantified by the luminescence quantum yield (Φ), and the duration of the excited state is measured by its lifetime (τ). For a series of zinc(II) and cadmium(II) complexes with chiral bipyridine ligands, the quantum yield was found to increase in the order: free ligand < cadmium(II) complex < zinc(II) complex. rsc.org This indicates that complexation to the metal ion enhances the radiative decay pathways. rsc.org
The lifetimes of the excited states can vary significantly. As mentioned earlier, some Cd(II) complexes exhibit both nanosecond and microsecond lifetimes, corresponding to fluorescence and phosphorescence, respectively. rsc.org A ruthenium(II) complex was reported to have a lifetime of 650 ns. researchgate.net The quantum yields of α-(N-biphenyl)-substituted 2,2'-bipyridines can reach up to 49.1% in THF solutions. mdpi.com
The photophysical properties of these complexes are highly dependent on both the metal center and the surrounding ligand environment. The metal ion plays a crucial role in determining the energy of the MLCT states and can influence the balance between radiative and non-radiative decay processes. The observation that the quantum yield is higher for zinc(II) complexes compared to cadmium(II) complexes highlights the effect of the metal ion. rsc.org
The ligand environment, including the substituents on the 2,2'-bipyridine core and the nature of other coordinated ligands, provides a powerful tool for tuning the photophysical properties. researchgate.netrsc.org For example, the introduction of an insulated π-conjugated system into a 2,2'-bipyridine ligand led to enhanced luminescence in its iridium(III) complex. rsc.org Similarly, variations in non-chromophoric ligands in ruthenium(II) bipyridine complexes can significantly tune their photochemical and photophysical properties. researchgate.net The steric and electronic effects of the ligands can alter the geometry of the complex, the energy levels of the frontier orbitals, and the rates of intersystem crossing and other photophysical processes.
Electrochemical Properties and Redox Behavior
The electrochemical properties of this compound and its metal complexes are critical for understanding their electron transfer capabilities and their stability in different oxidation states.
Cyclic voltammetry (CV) is a widely used technique to investigate the redox behavior of these compounds. rsc.orgunibuc.routexas.eduscispace.comnih.govaalto.firesearchgate.netescholarship.org The cyclic voltammograms of metal complexes of 2,2'-bipyridine and its derivatives typically show one or more reversible or quasi-reversible redox waves corresponding to metal-centered and/or ligand-centered electron transfer processes.
For instance, ruthenium(II) bipyridine complexes exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and several one-electron reduction steps associated with the bipyridine ligands. utexas.edu The potential of the metal-based oxidation is sensitive to the electron-donating or -withdrawing nature of the substituents on the bipyridine ligands. rsc.org Electron-withdrawing groups, like the carboxylic acid groups in 2,2'-bipyridine-4,4'-dicarboxylic acid, make the oxidation of the ruthenium center more difficult, shifting the potential to more positive values. rsc.org
Similarly, cobalt(II) complexes with various polypyridine ligands, including 2,2'-bipyridine, show both Co(III)/Co(II) and Co(II)/Co(I) redox couples, as well as ligand-based reductions. nih.gov The redox potentials are influenced by the substituents on the bipyridine ligands. nih.gov In the case of nickel(0) complexes with 2,2'-bipyridine, the number of coordinated bipyridine ligands affects their reactivity in oxidative addition reactions. researchgate.net
The stability of the different oxidation states can also be assessed using cyclic voltammetry. For example, studies on tris(2,2'-bipyridine)iron(II) complexes have shown that the stability of the oxidized Fe(III) form can be evaluated by voltammetry. aalto.fi
Table 2: Selected Cyclic Voltammetry Data for Bipyridine Complexes
| Complex | Redox Couple | E₁/₂ (V vs. ref) | Solvent/Electrolyte |
| [Ru(bipy)₃]²⁺ | Ru(III)/Ru(II) | +1.29 | Acetonitrile/TBAPF₆ |
| [Ru(bipy)₃]²⁺ | bipy/bipy⁻ | -1.33 | Acetonitrile/TBAPF₆ |
| Co(bpy)₂₂ | Co(III)/Co(II) | +0.33 | Acetonitrile/TBAPF₆ |
| Co(bpy)₂₂ | Co(II)/Co(I) | -1.05 | Acetonitrile/TBAPF₆ |
| Ru(H₂dcbpy)₂(dcbpy) | Ru(III)/Ru(II) | +0.15 | CH₃CN |
Note: Data is compiled from various sources and reference electrodes may differ. rsc.orgutexas.edunih.gov bpy is 2,2'-bipyridine; H₂dcbpy is 2,2'-bipyridine-4,4'-dicarboxylic acid.
Correlation of Electronic Structure with Redox Properties
The electronic structure of metal complexes derived from this compound is intrinsically linked to their redox behavior. The bipyridine framework, a well-known electron acceptor, and the pendant acetic acid group, an electron-withdrawing moiety, collectively influence the electron density at the metal center and across the ligand. This influence directly impacts the potentials at which the complex undergoes oxidation and reduction.
Theoretical and experimental studies on related 2,2'-bipyridine derivatives have established a clear correlation: functionalization with electron-withdrawing groups leads to an increase in the redox potential. researchgate.net For instance, upon coordination to a metal ion, the reduction potential of the redox-active unit in a ligand is typically shifted anodically (to a more positive potential) compared to the free ligand. rsc.orgresearchgate.net This shift is a direct consequence of the metal ion's electron-accepting nature, which stabilizes the ligand's orbitals and makes reduction more difficult.
The molecular and electronic structures of bipyridine complexes at different oxidation levels can be elucidated using density functional theory (DFT) calculations. nih.gov Such computational studies reveal that N,N'-coordinated neutral bipyridine ligands act as very weak π-acceptors, while the reduced (bpy²⁻)²⁻ dianions are strong π-donors. nih.gov This change in electronic character upon reduction highlights the non-innocent nature of the bipyridine ligand, where it actively participates in the redox chemistry of the complex. The acetic acid substituent on the bipyridine ring is expected to further modulate these properties by altering the energy levels of the ligand's π* orbitals.
Table 1: Electrochemical Data for a Representative Copper(I) Bipyridine Complex
| Complex | Redox Process | Potential (V vs. reference) | Characteristics | Source |
|---|---|---|---|---|
| Cu(Fc-bipy)(6,6'-dimesityl-2,2'-bipyridine) | Fe(II)/Fe(III) | Anodically shifted vs. free ligand | Chemically reversible, one-electron oxidation | rsc.org, researchgate.net |
| Cu(Fc-bipy)(6,6'-dimesityl-2,2'-bipyridine) | Cu(I)/Cu(II) | Not specified | Reversible oxidation wave | rsc.org, researchgate.net |
Advanced Spectroscopic Probes for Electronic Structure
X-ray Absorption Fine Structure (XAFS)
X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local geometric and electronic structure of metal atoms in complexes of this compound. The technique is element-specific and provides detailed information on the oxidation state, coordination number, and bond distances of the absorbing metal atom, even in non-crystalline samples. aps.orgaps.org A typical XAFS spectrum is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the metal center. For instance, in mixed-ligand copper(II) complexes containing bipyridine, the position of the K-edge provides insight into the effective charge on the copper atom. researchgate.net The features of the edge, such as pre-edge peaks, can be indicative of the symmetry of the metal environment.
The EXAFS region, extending several hundred eV above the edge, contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. aps.org Analysis of these oscillations allows for the precise determination of bond lengths between the central metal atom and its coordinating neighbors (e.g., the nitrogen atoms of the bipyridine and the oxygen atoms of the acetate (B1210297) group or solvent molecules). researchgate.netnih.gov Studies on copper(II) mixed-ligand complexes with bipyridine have successfully used EXAFS to determine the Cu-N and Cu-O bond distances, confirming the coordination environment. researchgate.net For complexes of this compound, XAFS can be used to track structural changes that occur upon redox reactions or substrate binding.
Table 2: Representative Information Obtainable from XAFS for a Metal-Bipyridine Complex
| Spectroscopic Region | Information Derived | Example Application | Source |
|---|---|---|---|
| XANES (K-edge) | Metal oxidation state, coordination geometry | Distinguishing between Cu(I) and Cu(II) states in a catalytic cycle. | nih.gov, researchgate.net |
| EXAFS | Bond distances (e.g., Metal-Nitrogen, Metal-Oxygen), coordination number | Determining the precise bond lengths in the first coordination sphere of the metal center. | aps.org, researchgate.net |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nus.edu.sg For metal complexes of this compound, XPS provides invaluable information on the oxidation states of both the metal ion and the constituent atoms of the ligand (N, C, O). aps.org
The core-level spectra obtained from XPS are particularly useful. The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment. For example, the N 1s core-level spectrum can distinguish between the neutral nitrogen atoms in the bipyridine ring and any protonated or coordinated nitrogen atoms, which would exhibit a shift to higher binding energy. nus.edu.sg This allows for the quantitative determination of different chemical species present in the complex.
Similarly, the metal's core-level spectrum (e.g., Cu 2p, Fe 2p) is highly sensitive to its oxidation state. A change in the metal's oxidation state, such as from Cu(I) to Cu(II), results in a discernible shift in the binding energy of the core electrons and may also produce characteristic satellite peaks. mdpi.com In studies of poly(2,2'-bithiophene) complexes, XPS has been used to reveal the presence of both neutral and partially charged species, indicating the distribution of charge upon doping or oxidation. aps.org This level of detail is crucial for understanding the electronic structure of this compound complexes and how charge is distributed between the metal and the ligand framework upon a redox event.
Table 3: Expected XPS Core-Level Binding Energy Information for a Bipyridine-Metal Complex
| Element/Core Level | Potential Chemical States | Expected Observation | Source |
|---|---|---|---|
| N 1s | Uncoordinated Bipyridine-N, Coordinated Bipyridine-N | Shift in binding energy upon coordination to the metal center. | nus.edu.sg |
| O 1s | Carboxylate C=O, Carboxylate C-O⁻ | Distinct peaks for the different oxygen environments in the acetic acid group. | mdpi.com |
| Metal (e.g., Cu 2p) | Different oxidation states (e.g., Cu(I), Cu(II)) | Shift in binding energy and potential appearance of satellite peaks for different oxidation states. | mdpi.com |
Applications of 2 2,2 Bipyridin 5 Yl Acetic Acid and Its Coordination Compounds in Advanced Materials and Catalysis
Catalytic Applications of Metal Complexes
The bipyridine moiety is a privileged ligand scaffold in transition-metal catalysis. The introduction of an acetic acid group at the 5-position allows for the covalent attachment of these catalytic complexes to various supports, including electrodes and porous frameworks, leading to the development of robust and recyclable heterogeneous catalysts.
Metal complexes derived from bipyridine ligands are renowned for their ability to catalyze the electrochemical reduction of carbon dioxide (CO₂), a critical process for converting this greenhouse gas into valuable fuels and chemical feedstocks. Rhenium tricarbonyl complexes with 2,2'-bipyridine (B1663995) (bpy) ligands are well-established molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). rsc.orgpsu.edu The general mechanism involves the reduction of the complex, followed by coordination to CO₂ and subsequent C-O bond cleavage. escholarship.orgmdpi.com
The functionalization of the bipyridine ligand, as in 2-([2,2'-Bipyridin]-5-yl)acetic acid, is a key strategy for immobilizing these catalysts onto electrode surfaces to create efficient and durable heterogeneous systems. For instance, polyamides incorporating 2,2'-bipyridine-5,5'-biscarboxylic acid have been used to create polymeric films with coordinated rhenium complexes. escholarship.org These films, when cast onto graphitic carbon electrodes, demonstrate electrochemical activity for CO₂ reduction, highlighting a practical approach for fabricating heterogeneous electrocatalysts. escholarship.org Similarly, covalent organic frameworks (COFs) bearing Re(2,2'-bpy)(CO)₃ moieties have been immobilized on glassy carbon electrodes, achieving a faradaic efficiency of 81% for CO production. rsc.org
The catalytic cycle for a typical Re(bpy)(CO)₃Cl complex involves two reduction steps to form the active catalytic species, which then reacts with CO₂. escholarship.org The presence of amine groups on the bipyridine ligand, as in 5,5'-diamine-2,2'-bipyridine, can make the complex harder to reduce, shifting the required potential to more negative values. rsc.org This underscores the importance of the electronic properties of the substituents on the bipyridine ring.
| Complex Type | Application | Key Findings | Reference |
| Re(2,2'-bpy-R)(CO)₃Cl | Electrocatalytic CO₂ Reduction | Immobilization on electrodes via polymeric backbones or within COFs enhances stability and recyclability. Selectivity for CO production is high. | rsc.orgescholarship.org |
| Cu₂(PPh₂bipy)₂(MeCN)₂²⁺ | Electrocatalytic CO₂ Reduction | Dicopper complex that reductively disproportionates CO₂ to CO and CO₃²⁻. Requires two electron transfers to activate the catalyst. | ucsd.edu |
| Co(L) complexes | Electrocatalytic CO₂ Reduction | Cobalt-polypyridine diamine complexes reduce CO₂ to CO. The doubly reduced Co⁰ state is the active catalyst. | mdpi.com |
Visible-light photoredox catalysis has emerged as a powerful tool in modern chemistry, and bipyridine complexes, particularly those of ruthenium and iridium, are central to this field. acs.org These complexes can absorb visible light and participate in single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. The this compound ligand is well-suited for constructing such photocatalysts.
The combination of photoredox catalysis with other catalytic cycles, such as transition metal-catalyzed C-H functionalization, offers significant advantages. For example, a photoredox catalyst can be used to regenerate the active state of a primary catalyst, such as Pd(II) or Rh(III), using light as the driving force and often employing air or oxygen as the terminal oxidant. acs.org This dual catalytic approach has been successfully applied to oxidative Heck reactions. acs.org
Furthermore, bipyridine-based Covalent Organic Frameworks (COFs) have been developed as photocatalysts for hydrogen evolution, and manganese-based Metal-Organic Frameworks (MOFs) with bipyridyl ligands can act as photocatalysts for selective CO₂ reduction. escholarship.orgtcichemicals.com The acetic acid functionality of this compound could be used to integrate such photocatalytic units into these advanced porous materials, potentially enhancing their activity and stability. rsc.org
| Catalyst System | Reaction Type | Role of Bipyridine Complex | Key Feature | Reference |
| Ir(ppy)₂(bpy) / Rh(III) | Oxidative Heck Reaction | Photosensitizer for regenerating the Rh(III) catalyst. | Dual catalysis using visible light and O₂ as the terminal oxidant. | acs.org |
| [Ru(bpy)₃]Cl₂ / Co-complex | Photocatalytic H₂ Production | Photosensitizer for reducing the Co-based water reduction catalyst. | Operates in purely aqueous media with a high turnover number. | researchgate.net |
| Bipyridine-based COF | Photocatalytic H₂ Evolution | Forms the structural and functional core of the porous photocatalyst. | Crystalline, porous material with tunable properties. | tcichemicals.com |
The 2,2'-bipyridine scaffold is a cornerstone ligand in transition-metal catalyzed organic reactions, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netnih.gov These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and complex organic materials. nih.gov While phosphine (B1218219) ligands are common, nitrogen-based ligands like bipyridines are attractive due to their lower cost and distinct reactivity. researchgate.net
Palladium complexes featuring bipyridine ligands have been shown to be highly active catalysts for Suzuki reactions. A water-soluble palladium(II) catalyst with a cationic bipyridyl ligand demonstrated extreme activity and recyclability for coupling aryl bromides and even less reactive aryl chlorides with phenylboronic acid in aqueous, aerobic conditions. researchgate.net The acetic acid group on this compound provides a handle to create catalysts with tailored solubility or to anchor them to solid supports for easy separation and reuse.
The versatility of the bipyridine ligand allows for fine-tuning of the catalyst's steric and electronic properties, which is crucial for achieving high yields and selectivity across a broad range of substrates. researchgate.net The development of stable 2-pyridylboron compounds has further expanded the scope of the Suzuki-Miyaura reaction for the direct synthesis of functionalized 2,2'-bipyridines themselves. researchgate.net
The development of heterogeneous catalysts is a major goal in sustainable chemistry, aiming to simplify product purification and enable catalyst recycling. The carboxylic acid function of this compound is ideal for grafting catalytically active metal complexes onto solid supports.
One powerful strategy is the incorporation of these ligands into the structure of porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). escholarship.orgamazonaws.com For example, a microporous MOF constructed with 2,2'-bipyridine-5,5'-dicarboxylic acid can be post-synthetically metalated with palladium, creating a heterogeneous catalyst within the pores of the framework. amazonaws.com Similarly, rhenium-coordinating polyamides have been synthesized from 2,2'-bipyridine-5,5'-biscarboxylic acid to create heterogeneous catalytic films on electrode surfaces. escholarship.org
Another approach involves the post-synthetic modification of existing stable frameworks. A highly stable Zr-based MOF was functionalized by exchanging native ligands with 2-(5'-methyl-[2,2'-bipyridin]-5-yl)acetic acid, a close analogue of the title compound. rsc.org This demonstrates that the acetic acid group can effectively anchor the bipyridine unit within the MOF pores, preparing it for subsequent metallation to create a site-isolated heterogeneous catalyst. Titanium-based MOFs functionalized with acetic acid have also been shown to be efficient heterogeneous catalysts for the synthesis of spiropyrans. nih.gov
Supramolecular Chemistry and Self-Assembled Systems
The dual functionality of this compound—a metal-chelating unit and a hydrogen-bonding carboxylic acid—makes it an excellent building block for the construction of complex supramolecular architectures through self-assembly. These systems rely on non-covalent interactions, such as metal coordination and hydrogen bonds, to form highly ordered structures.
The pyridine-dicarboxylic acid motif is known to participate in complex hydrogen-bonded networks, forming recurrent supramolecular patterns. acs.org The interplay between metal coordination at the bipyridine site and hydrogen bonding involving the carboxylic acid group allows for the programmed assembly of metallo-supramolecular structures with diverse topologies and functions.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. The regular, porous structures of these materials give them exceptional properties for applications in gas storage, separation, and catalysis. tcichemicals.comresearchgate.net Bipyridine-based ligands, including dicarboxylic acid derivatives like 2,2'-bipyridine-5,5'-dicarboxylic acid, are widely used as the organic linkers in the synthesis of these frameworks. amazonaws.comresearchgate.net
The ligand this compound is a prime candidate for constructing functional MOFs and COFs. The bipyridine unit can coordinate to metal ions to form the nodes of a MOF, while the flexible acetic acid group can either participate in secondary hydrogen-bonding interactions that template the framework or remain available for post-synthetic modification. nih.govmdpi.com
Numerous MOFs have been synthesized using bipyridyl dicarboxylate linkers with various metals, including manganese, zinc, and cadmium, resulting in 2D or 3D networks with applications in selective gas adsorption. researchgate.netmdpi.comnih.govfrontiersin.org COFs built from bipyridine derivatives, such as [2,2'-bipyridine]-5,5'-diamine, can be synthesized and subsequently metalated. tcichemicals.commdpi.com These materials have shown great promise as catalysts for reactions like the oxygen evolution reaction (OER) and the electrochemical reduction of CO₂. rsc.orgmdpi.com The stability of keto-enamine-linked COFs makes them particularly robust for catalysis in harsh conditions. rsc.org
| Framework Type | Linker/Monomer Example | Application | Key Structural Feature | Reference |
| MOF | 2,2'-bipyridine-5,5'-dicarboxylic acid | Heterogeneous Catalysis, Gas Adsorption | Microporous framework with accessible bipyridine sites for metallation. | amazonaws.com |
| MOF | 2,2'-bithiophen-5,5'-dicarboxylate & 2,2'-bipyridyl | Selective Gas Adsorption | 3D framework with preferential adsorption of benzene (B151609) and C₂ hydrocarbons. | mdpi.comnih.gov |
| COF | [2,2'-Bipyridine]-5,5'-diamine & 1,3,5-triformylphloroglucinol | Electrocatalysis (OER, CO₂ reduction) | Stable keto-enamine linkages; bipyridine sites for metal coordination. | rsc.org |
| COF | 2,2'-Bipyridine-5,5'-diamine & 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | Methane Conversion, OER | Bipyridine groups coordinate with various metal ions (Pt, Co, Fe). | mdpi.com |
Porous Organic Cages (POCs)
While direct synthesis of Porous Organic Cages (POCs) using this compound as the primary building block is not extensively documented in current literature, the principles of POC construction suggest its potential utility. POCs are discrete molecular entities with intrinsic porosity, typically synthesized through dynamic covalent chemistry that allows for the formation of well-defined cage structures. The synthesis often involves reacting multifunctional monomers under conditions that favor the formation of a specific cage architecture over oligomeric or polymeric byproducts.
The utility of rigid backbones, such as those derived from bicyclo[2.2.2]oct-7-ene units, has been demonstrated in creating robust POCs that maintain their porous structure. nih.gov The formation of these cages can be achieved through various reactions, with imine condensation being a common and effective method. researchgate.net For a molecule like this compound, the bipyridine unit could be incorporated into a larger, rigid monomer. This monomer could then undergo condensation reactions to form a cage, where the bipyridine moiety is positioned within the cage's interior (endohedral functionalization). Such endohedral functional groups can impart specific binding properties or catalytic activity to the cage's void space. The acetic acid group could further enhance solubility or provide a secondary site for post-synthetic modification. The development of porous liquids, where POCs are dissolved in a size-excluded solvent, represents an emerging application for which functionalized cages are sought. osti.govornl.gov
Coordination-Driven Assemblies
Coordination-driven self-assembly is a powerful strategy that utilizes metal-ligand interactions to construct complex, well-defined supramolecular architectures. In this approach, the specific geometry of metal ions and the directionality of ligands guide the assembly process, leading to the formation of discrete two-dimensional (2D) or three-dimensional (3D) structures like polygons and polyhedra. nih.gov
Luminescent Materials and Chemo-/Biosensors
The unique electronic properties of the 2,2'-bipyridine scaffold make it a privileged ligand for creating transition-metal complexes with significant photofunctional characteristics, including strong luminescence. rsc.org These properties are foundational to their use in luminescent materials and sensors.
Complexes incorporating bipyridine and its derivatives are widely investigated for their potential in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs). kcl.ac.ukdb-thueringen.de The design of efficient light emitters often involves creating donor-acceptor (D-A) type molecules to facilitate a process known as thermally activated delayed fluorescence (TADF). In such systems, 2,2'-bipyrimidine, a related diazine to bipyridine, has been used as an electron-accepting core. nih.gov When donor units are attached, the resulting D-A-D structure can exhibit efficient electroluminescence, with colors ranging from green to yellow. nih.gov
Metal complexes of bipyridine ligands are particularly promising. For example, zinc(II) porphyrin complexes with a 4,4'-bipyridine (B149096) axial ligand have been shown to have optical and photoelectronic properties suitable for optoelectronic applications. kcl.ac.uk Similarly, insulating the π-conjugated system of a bipyridine ligand within a rotaxane structure has been shown to enhance the luminescent properties of its iridium complexes in the solid state. rsc.org The acetic acid group on this compound could be used to tune the electronic properties of the ligand or to anchor the complex to a surface in a device.
Table 1: Properties of Bipyridine-Based Emitters for Optoelectronic Applications
| Emitter Type | Core Structure | Application | Key Finding | Reference |
|---|---|---|---|---|
| TADF Emitter | 2,2'-Bipyrimidine (Acceptor) with Acridine/Phenoxazine (Donors) | OLEDs | Achieved external quantum efficiencies up to 17.1% in TADF devices. nih.gov | nih.gov |
| Zinc Porphyrin Complex | [Zn(TFMPP)(4,4'-bipy)] | Optoelectronics (OLEDs, OPVs) | The complex exhibits fluorescence and an optical energy gap of 1.95 eV, indicating suitability for optoelectronic use. kcl.ac.uk | kcl.ac.uk |
This table is generated based on data from the text and is for illustrative purposes.
The ability of the bipyridine unit to chelate metal ions, often resulting in a change in the molecule's photophysical properties, is the basis for its use in chemosensors. The interaction with a metal ion can cause the fluorescence of the bipyridine-containing molecule to be either quenched or enhanced, providing a detectable signal.
For example, a polyiminofluorene polymer featuring bipyridine ligands in its side chains demonstrates ion-specific color changes (ionochromism) and fluorescence quenching upon complexation with various divalent transition metal ions. rsc.org This allows the polymer to act as a sensor, with different metals inducing distinct optical responses. The binding of metal ions like Zn(II) leads to the formation of bis-complexes and is accompanied by a visible color change and quenching of the polymer's natural fluorescence. rsc.org This principle can be applied to design highly selective and sensitive sensors for specific metal ions in environmental or biological samples. The acetic acid group of this compound could be used to anchor the sensor molecule to a solid support or to improve its solubility in aqueous media, which is often desirable for biosensing applications.
Bioinorganic Chemistry Perspectives (Ligand Design and Metalloprotein Mimicry)
In bioinorganic chemistry, researchers aim to replicate the function of natural metalloproteins by designing synthetic molecules and systems. The 2,2'-bipyridine scaffold is a valuable tool in this endeavor, particularly in the design of ligands for creating artificial enzymes that mimic the active sites of their natural counterparts.
Artificial metalloenzymes (ArMs) combine the reactivity of a synthetic metal catalyst with the chiral environment of a protein scaffold, aiming to create catalysts for new-to-nature reactions with high selectivity. ed.ac.ukmdpi.com A powerful strategy for creating ArMs is the site-specific incorporation of an unnatural amino acid (UAA) containing a metal-binding group into a host protein. nih.gov
The amino acid (2,2'-bipyridin-5-yl)alanine (BpyAla), a direct derivative of this compound, is a prime example of such a UAA. nih.govrug.nl It can be genetically encoded and incorporated into protein scaffolds like the Lactococcal multidrug resistance Regulator (LmrR) or a steroid carrier protein (SCP). ed.ac.ukmdpi.comnih.gov Once inside the protein, the bipyridine side chain serves as a chelating site for a transition metal, such as copper(II). ed.ac.ukrug.nl The surrounding protein provides a chiral microenvironment (the second coordination sphere) that influences the catalytic activity and enantioselectivity of the embedded metal center.
These BpyAla-based ArMs have proven effective in catalyzing enantioselective reactions, including Friedel-Crafts alkylations and the hydration of enones. ed.ac.ukmdpi.comnih.gov Interestingly, the method of attaching the bipyridine unit to the protein scaffold can dramatically alter the catalytic outcome. Studies have shown that incorporating BpyAla at a specific residue can lead to one enantiomer of a product, while attaching a bipyridine group via bioconjugation to a cysteine at the same position can produce the opposite enantiomer, highlighting the subtle yet powerful influence of the protein environment. ed.ac.uk
Table 2: Catalytic Performance of BpyAla-Based Artificial Metalloenzymes
| Protein Scaffold | Reaction Type | Substrate(s) | Metal Ion | Key Performance Metric | Reference |
|---|---|---|---|---|---|
| LmrR | Friedel-Crafts Alkylation | 5-methoxy-1H-indole and an enone | Cu(II) | Up to 83% ee | nih.gov |
| SCP | Friedel-Crafts Alkylation | 5-methoxy-1H-indole and an enone | Cu(II) | Up to 72% ee (S) | ed.ac.uk |
This table is generated based on data from the text and is for illustrative purposes. 'ee' stands for enantiomeric excess.
Computational Design of Metalloproteins with Bpy-Ala Analogues
The integration of unnatural amino acids into proteins offers a powerful strategy for creating novel functions not accessible through the canonical 20 amino acids. A prime example is the use of (2,2'-bipyridin-5-yl)alanine (Bpy-Ala), an analogue of this compound, in the computational design of metalloproteins. nih.govacs.org This approach leverages the inherent metal-chelating properties of the bipyridine (Bpy) group to construct highly specific and stable metal-binding sites with atomic-level precision. nih.govnih.gov
Computational methodologies, most notably the Rosetta software suite, have been pivotal in overcoming the immense challenge of specifying the optimal incorporation site for Bpy-Ala and designing the surrounding protein environment. acs.orgbakerlab.orgnih.gov These methods can model and predict the complex interactions required to stabilize a desired metal coordination geometry, such as octahedral or trigonal planar, within a protein scaffold. nih.govnih.gov
One of the significant achievements in this field is the de novo design of self-assembling protein architectures. Researchers have successfully used Rosetta to engineer homotrimeric proteins that assemble around an iron(II) ion, forming a [Fe(Bpy-Ala)₃]²⁺ complex at the interface between the three monomer units. bakerlab.orgpnas.orgnih.gov The design process involves:
Identifying suitable protein scaffolds of known structure. bakerlab.org
Computationally docking symmetric trimers and scanning for sites where Bpy-Ala can be incorporated to form the desired metal complex. bakerlab.org
Using RosettaDesign to optimize the protein-protein interface, creating a low-energy, well-packed structure that stabilizes the metal-mediated assembly. bakerlab.org
Experimental validation of these designs has demonstrated remarkable accuracy. X-ray crystallography of a designed homotrimer revealed a near-atomic-level match with the computational model, with an all-atom root-mean-square deviation (RMSD) of approximately 1.4 Å at the protein interface. bakerlab.orgnih.gov Spectroscopic analysis of the successful designs showed characteristic metal-to-ligand charge transfer (MLCT) bands in the visible spectrum, confirming the formation of the intended [Fe(Bpy)₃]²⁺ complex. bakerlab.org
Beyond self-assembly, computational design has been extended to create single-chain metalloproteins with exceptionally high metal ion affinity. nih.gov In one seminal study, Rosetta was used to design a buried metal-binding site consisting of a single Bpy-Ala residue, two coordinating natural amino acids (glutamate and aspartate), and two bound water molecules to complete an octahedral coordination sphere. nih.govnih.govelsevierpure.com This design resulted in a protein capable of binding a range of divalent cations, including Zn²⁺, Co²⁺, Fe²⁺, and Ni²⁺. nih.govacs.orgnih.gov The affinity for zinc was particularly noteworthy, with a measured dissociation constant (Kd) of approximately 40 pM, indicating extremely tight binding. acs.orgnih.govelsevierpure.comresearchgate.net Again, crystallographic analysis confirmed the high accuracy of the design, with RMSD values of 0.9 Å and 1.0 Å between the model and the crystal structures of the Co²⁺- and Ni²⁺-bound proteins, respectively. nih.govelsevierpure.com
These successes underscore the power of combining computational protein design with the unique chemistry of Bpy-Ala. The ability to create precisely specified metal-mediated protein assemblies opens the door to developing advanced materials with novel photophysical or catalytic properties. bakerlab.orgpnas.orgresearchgate.net
Research Findings on Computationally Designed Bpy-Ala Metalloproteins
| Designed Protein | Computational Method | Design Goal | Key Findings | Validation |
|---|---|---|---|---|
| TRI_03 / TRI_05 | Rosetta | Self-assembling homotrimer with a [Fe(Bpy-Ala)₃]²⁺ core. bakerlab.orgpnas.org | Two of seven designs showed spectroscopic evidence of [Fe(Bpy)₃]²⁺ complex formation. bakerlab.org The design process achieved near-atomic-level accuracy. bakerlab.orgnih.gov | UV-vis Spectroscopy, Size-Exclusion Chromatography, X-ray Crystallography (RMSD ≈ 1.4 Å). bakerlab.org |
| High-Affinity Monomer | Rosetta | Buried, high-affinity metal binding site with Bpy-Ala and natural residues. nih.govnih.gov | Binds various divalent cations (Co²⁺, Zn²⁺, Fe²⁺, Ni²⁺). nih.gov Achieved exceptionally high affinity for Zn²⁺ (Kd ≈ 40 pM). acs.orgnih.govelsevierpure.com | X-ray Crystallography (RMSD ≈ 0.9 - 1.0 Å), Metal Titration. nih.govelsevierpure.com |
| 1D and 2D Assemblies | Positional Analysis | Metal-driven polymerization of protein building blocks into 1D and 2D materials. nih.gov | Introduction of Bpy-Ala at specific surface locations directed the assembly of protein monomers into rods or crystalline sheets upon addition of Ni²⁺. nih.gov | UV-vis Spectroscopy, TEM, Size-Exclusion Chromatography. nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has become a standard method for the quantum chemical investigation of bipyridine-based ligands and their metal complexes due to its balance of computational cost and accuracy. researchgate.netmdpi.com For molecules structurally related to 2-([2,2'-Bipyridin]-5-yl)acetic acid, such as other pyridine (B92270) derivatives, DFT calculations are frequently employed to optimize molecular geometries and predict spectroscopic properties. nih.gov
The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional is a popular choice for studying organic molecules and their metal complexes. researchgate.net This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly used. researchgate.netmdpi.com The inclusion of polarization functions (d,p) is important for accurately describing the anisotropic electron distribution in aromatic systems, while diffuse functions (++) are crucial for anions and systems with significant non-covalent interactions.
In a typical computational study, the first step involves a geometry optimization of the molecule to find its minimum energy conformation. For this compound, this would involve determining the most stable arrangement of the bipyridine rings relative to each other and the orientation of the acetic acid substituent. Following optimization, vibrational frequency calculations are often performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.
Table 1: Common DFT Methodologies for Bipyridine Derivatives
| Computational Method | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| DFT | B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR chemical shifts | researchgate.net |
| DFT | B3LYP | 6-31G(d,p) | Geometry optimization, FMO analysis | semanticscholar.org |
| TD-DFT | B3LYP | 6-31G(d,p) | UV-visible spectra prediction | semanticscholar.org |
Prediction of Electronic Structures and Molecular Orbitals
The electronic properties of this compound are largely determined by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.org
For 2,2'-bipyridine (B1663995) and its derivatives, the HOMO is typically a π-orbital delocalized over the two pyridine rings, with significant contributions from the nitrogen lone pairs. researchgate.net The LUMO is also a π*-antibonding orbital distributed across the bipyridine framework. researchgate.net The introduction of an acetic acid group at the 5-position is expected to influence the energies of these orbitals. The electron-withdrawing nature of the carboxylic acid group may lead to a stabilization (lowering in energy) of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap.
Theoretical studies on substituted bipyridines have shown that the nature and position of substituents significantly alter the electronic structure. researchgate.net The distribution of electron density in the FMOs can be visualized to predict sites of electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. This information is invaluable for understanding the molecule's reactivity in chemical reactions.
Table 2: Calculated Electronic Properties of a Related Thiazole Derivative
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -5.828 eV | Electron-donating ability | semanticscholar.org |
| LUMO Energy | -2.858 eV | Electron-accepting ability | semanticscholar.org |
| HOMO-LUMO Gap | 2.969 eV | Chemical reactivity and stability | semanticscholar.org |
| Chemical Hardness (η) | 1.485 eV | Resistance to change in electron configuration | semanticscholar.org |
| Electrophilicity Index (ω) | 17.732 eV | Propensity to accept electrons | semanticscholar.org |
Note: Data is for (2Z,5Z)-5-(4-nitrobenzylidene)-3-N-(2-methoxyphenyl)-2-N'-(2-methoxyphenylimino)thiazolidin-4-one and serves as an example of calculated electronic parameters.
Modeling of Coordination Environments and Metal-Ligand Interactions
The bipyridine unit of this compound is a classic bidentate chelating ligand, readily coordinating to a wide range of metal ions through its two nitrogen atoms. mdpi.com The presence of the carboxylic acid group introduces additional coordination possibilities, allowing the molecule to act as a bridging ligand or a tridentate ligand, depending on the metal ion and reaction conditions. Computational modeling is instrumental in predicting the preferred coordination modes and understanding the nature of the metal-ligand interactions.
DFT calculations can be used to model the geometry of metal complexes containing this compound. By comparing the energies of different possible coordination isomers, the most stable structure can be identified. These calculations can also provide detailed information about the bond lengths and angles within the coordination sphere, offering insights that complement experimental data from techniques like X-ray crystallography.
Furthermore, computational methods can elucidate the electronic aspects of metal-ligand bonding. Natural Bond Orbital (NBO) analysis, for example, can quantify the charge transfer between the ligand and the metal center, helping to characterize the nature of the coordinate bonds (i.e., the extent of their covalent versus ionic character). The analysis of molecular orbitals in the complex can reveal the extent of mixing between ligand and metal orbitals, which is crucial for understanding the electronic transitions observed in UV-visible spectroscopy and the photophysical properties of the complex.
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. For reactions involving this compound, either in its synthesis or in its subsequent reactions (e.g., as a ligand in catalysis), DFT calculations can be employed to map out the potential energy surface.
By locating the transition state structures connecting reactants and products, the activation energy for a given reaction step can be calculated. This allows for the determination of the rate-determining step and provides a theoretical basis for understanding the reaction kinetics. For example, in the synthesis of related β-lactams via ketene-imine cycloaddition, DFT calculations have shown that the reaction performance is primarily dependent on the electrocyclic step rather than the initial nucleophilic attack. mdpi.com
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Strategies
While classical methods for synthesizing bipyridine derivatives exist, future research will focus on developing more efficient, sustainable, and versatile synthetic routes. Modern cross-coupling reactions have revolutionized the synthesis of complex bipyridines and are expected to be pivotal for producing 2-([2,2'-Bipyridin]-5-yl)acetic acid and its analogues. researchgate.net
Key areas for development include:
Advanced Cross-Coupling Reactions: Methods like Suzuki and Stille coupling are powerful tools for creating the C-C bond between the two pyridine (B92270) rings. mdpi.com Future work will likely focus on using more advanced palladium catalysts, such as those with imidazolium (B1220033) salt ligands, which can achieve high turnover numbers and operate under environmentally friendly conditions. mdpi.com
C–H Activation: Direct C–H activation strategies represent a highly atom-economical approach. mdpi.com Developing catalytic systems, potentially using dinuclear palladium pincer complexes, to directly couple a pyridine C-H bond with a functionalized pyridine derivative would streamline the synthesis and reduce waste. mdpi.com
Electrochemical Methods: Electrochemical synthesis is an emerging green chemistry approach that avoids the need for harsh chemical oxidants or reductants. mdpi.com Exploring nickel-catalyzed electroreductive coupling of appropriate pyridine precursors could offer a cost-effective and environmentally benign pathway to the bipyridine core. mdpi.comresearchgate.net
Novel Heterocyclic Methodologies: The "1,2,4-triazine" methodology has been shown to be a convenient route for preparing substituted 2,2'-bipyridine-6-carboxylic acid esters, which can be subsequently modified. urfu.ru Adapting this multi-step, one-pot approach could provide efficient access to the target molecule and its derivatives.
| Synthetic Method | Description | Potential Advantages | Relevant Research |
| Suzuki Coupling | Palladium-catalyzed reaction between a pyridyl boronic acid and a halopyridine. | High functional group tolerance, commercial availability of reagents. | mdpi.com |
| Stille Coupling | Palladium-catalyzed reaction between an organotin compound and a halopyridine. | High reactivity, can succeed where Suzuki coupling fails. | mdpi.com |
| C-H Activation | Direct catalytic functionalization of a C-H bond, avoiding pre-functionalized starting materials. | High atom economy, reduced synthetic steps. | mdpi.com |
| Electrochemical Coupling | Using electrical current to drive the coupling of halopyridines. | Environmentally friendly, avoids chemical reagents. | mdpi.comresearchgate.net |
| 1,2,4-Triazine Method | Multi-step synthesis involving the reaction of 1,2,4-triazines with dienophiles. | Convenient for creating specific substitution patterns. | urfu.ru |
Exploration of Novel Metal Complexes and Multimetallic Systems
The bipyridine unit is a privileged ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. mdpi.com The presence of the acetic acid arm on this compound provides a secondary binding site or a handle for linking multiple metal centers, paving the way for novel coordination architectures.
Future research will likely explore:
Heterometallic Complexes: The design of complexes containing two or more different metal centers is a major frontier in catalysis. acs.org this compound can be used to create systems where one metal is coordinated by the bipyridine unit and another is bound by the carboxylate group. Such heterometallic systems can exhibit synergistic effects, leading to enhanced catalytic activity for processes like carbonylation or hydrodesulfurization. acs.org
Lanthanide Complexes: The bipyridine scaffold is effective for sensitizing the luminescence of lanthanide ions like Europium(III) and Terbium(III). researchgate.net The acetic acid group can complete the coordination sphere of the lanthanide ion, leading to highly luminescent and water-soluble complexes with potential applications in bio-imaging and diagnostics. researchgate.net
Chiral Complexes for Asymmetric Catalysis: By introducing chiral centers into the ligand backbone, it is possible to create metal complexes that can catalyze enantioselective reactions. researchgate.net The acetic acid group can be used to append chiral auxiliaries, leading to new catalysts for asymmetric synthesis. The ability to modify the ligand's steric and electronic properties is key to optimizing its performance in catalysis. researchgate.net
Integration into Advanced Functional Materials with Tunable Properties
The unique combination of a robust chelating site and a carboxylic acid anchoring group makes this compound an ideal candidate for incorporation into advanced functional materials.
Emerging avenues include:
Dye-Sensitized Solar Cells (DSSCs): Bipyridine-based ruthenium complexes are classic photosensitizers in DSSCs. The acetic acid group can act as an anchor to bind the complex firmly to semiconductor surfaces like titanium dioxide (TiO₂). nih.gov Future research could focus on synthesizing new photosensitizers from this compound with extended π-conjugation to broaden their absorption in the visible spectrum. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ligand can serve as a bitopic linker, with the bipyridine unit coordinating to one metal center and the carboxylate group bridging to another. This allows for the construction of porous MOFs or one-dimensional coordination polymers. researchgate.netescholarship.org These materials could have applications in gas storage, separation, or heterogeneous catalysis. For instance, rhenium-coordinating polyamides derived from a similar bipyridine dicarboxylic acid have been explored for the electrochemical reduction of CO₂. escholarship.org
Luminescent Materials and OLEDs: Metal complexes of substituted bipyridines are often highly luminescent and are used in organic light-emitting diodes (OLEDs). nih.gov The acetic acid moiety can be functionalized to tune the electronic properties and solid-state packing of the complexes, thereby optimizing their emission quantum yields and color. Insulating the π-conjugated bipyridine system, for example within a rotaxane structure, has been shown to enhance the photophysical properties of the resulting metal complexes. rsc.org
| Material Type | Role of this compound | Potential Application | Relevant Research |
| Dye-Sensitized Solar Cells | Forms the basis of photosensitizer dyes; acetic acid group acts as an anchor to TiO₂. | Solar energy conversion. | nih.gov |
| Metal-Organic Frameworks (MOFs) | Acts as an organic linker connecting metal nodes. | Gas storage, catalysis, sensing. | researchgate.netescholarship.org |
| Coordination Polymers | Bridges metal centers to form extended 1D, 2D, or 3D structures. | Heterogeneous catalysis, molecular wires. | escholarship.org |
| Organic Light-Emitting Diodes (OLEDs) | Ligand for emissive metal complexes (e.g., Ir(III), Ru(III)). | Display technology, solid-state lighting. | nih.govrsc.org |
Mechanistic Insights into Catalytic and Photophysical Processes
A deep understanding of the reaction mechanisms is crucial for the rational design of next-generation catalysts and photofunctional materials. For systems based on this compound, this involves elucidating the intricate electronic and structural dynamics that occur during a chemical process.
Key research directions include:
Kinetics of Catalytic Cycles: For catalytic applications, it is essential to understand the individual steps of the catalytic cycle, such as substrate binding, activation, and product release. Techniques like stopped-flow UV-Vis spectrophotometry can be used to study the kinetics of substitution reactions at the metal center, providing insight into the influence of the ligand structure on reactivity. rsc.org
Photophysical Pathways: In applications like photocatalysis or sensing, it is critical to map the pathways of energy and electron transfer following light absorption. Time-resolved spectroscopy and quantum yield measurements can reveal the lifetimes of excited states and the efficiency of processes like intersystem crossing and charge separation. nih.gov
Redox-Active "Non-Innocent" Ligand Behavior: Bipyridine ligands can actively participate in redox processes, accepting or donating electrons. researchgate.net Detailed spectroscopic (EPR) and magnetic studies on reduced or oxidized complexes of this compound can determine if the electron is localized on the metal or the ligand π* orbital, which has profound implications for reactivity. acs.orgnih.govmaynoothuniversity.ie Manganese-catalyzed cycloaddition reactions, for example, are believed to proceed through a mechanism involving changes in the metal's coordination sphere and redox state. chemrxiv.org
Interdisciplinary Approaches Combining Experimental and Computational Research
The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating discovery. This interdisciplinary approach allows for the in silico design of new molecules and materials with desired properties, which can then be targeted for synthesis.
Future research will increasingly rely on:
Predictive Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools for predicting the structural, electronic, magnetic, and optical properties of metal complexes. acs.orgmaynoothuniversity.ieacs.org These methods can be used to calculate molecular orbital energies (HOMO/LUMO), predict UV-Vis absorption spectra, and analyze the nature of the bonding between the metal and the this compound ligand. researchgate.netacs.org
Guiding Synthetic Efforts: Computational studies can help prioritize synthetic targets by predicting which structural modifications are most likely to yield improved performance. For example, calculations can estimate the redox potentials of a series of potential catalysts or the emission wavelengths of new phosphorescent materials. researchgate.net
Interpreting Experimental Data: The combination of experimental data (e.g., from NMR, EPR, Mössbauer, and X-ray crystallography) with computational results provides a more complete picture of a molecule's electronic structure. acs.orgnih.govmaynoothuniversity.ie For example, DFT calculations have been essential in confirming the presence of a bipyridyl radical anion in a reduced iron-bipyridine complex, complementing experimental magnetic and spectroscopic data. acs.orgnih.govmaynoothuniversity.ie
| Technique | Application Area | Insights Gained |
| Experimental | ||
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity of atoms, dynamic processes in solution. acs.org |
| X-ray Crystallography | Structural Elucidation | Precise bond lengths and angles in the solid state. researchgate.net |
| Cyclic Voltammetry | Electrochemistry | Redox potentials, stability of oxidized/reduced species. nih.gov |
| UV-Vis & Emission Spectroscopy | Photophysics | Light absorption and emission properties, quantum yields. nih.gov |
| Computational | ||
| Density Functional Theory (DFT) | Electronic Structure | Geometries, bond energies, orbital energies (HOMO/LUMO), magnetic properties. acs.orgmaynoothuniversity.ie |
| Time-Dependent DFT (TD-DFT) | Photophysics | Prediction of electronic absorption spectra. acs.org |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to innovations in catalysis, materials science, and sustainable energy.
Q & A
Q. What are the optimal synthetic routes for preparing 2-([2,2'-Bipyridin]-5-yl)acetic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a method analogous to the preparation of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid ( ) can be adapted:
- Step 1 : React 2,2'-bipyridine-5-thiol with sodium hydroxide in water.
- Step 2 : Introduce 2-bromoacetic acid under controlled pH (4–5) to facilitate nucleophilic substitution.
- Step 3 : Purify via crystallization (e.g., methanol evaporation).
Key factors include stoichiometric ratios of reagents, reaction time (4–6 hours), and pH control to avoid side reactions. Yield optimization requires iterative adjustment of these parameters .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. For aqueous solubility studies, prepare fresh solutions in deionized water (pH 6–7) to avoid degradation .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-coordination polymers, and what analytical methods assess their properties?
The bipyridinyl group serves as a chelating ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
- Experimental Design :
- React the compound with metal salts (e.g., Cu(NO₃)₂) in methanol/water.
- Characterize coordination geometry via X-ray crystallography and UV-Vis spectroscopy.
- Analyze thermal stability via TGA and magnetic properties using SQUID magnetometry.
- Data Interpretation : Contradictions in spectroscopic vs. crystallographic data (e.g., unexpected oxidation states) require DFT calculations to reconcile electronic structures .
Q. What computational strategies enhance the design of reactions involving this compound?
Adopt the ICReDD framework ():
- Step 1 : Perform quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states.
- Step 2 : Use machine learning to predict optimal conditions (solvent, temperature) from historical data.
- Step 3 : Validate predictions experimentally and feed results back into computational models.
This reduces trial-and-error experimentation by >50% .
Q. How can researchers resolve contradictions in spectroscopic data when studying the compound’s bioactivity?
For example, if NMR suggests protonation of the bipyridinyl nitrogen but bioactivity assays indicate neutral pH binding:
- Method : Conduct pH-dependent UV-Vis titrations to determine pKa values.
- Validation : Compare with X-ray photoelectron spectroscopy (XPS) to confirm electronic states.
- Resolution : Adjust assay buffer conditions to match the protonation state observed spectroscopically .
Q. What methodologies enable the study of this compound’s interaction with biological targets (e.g., enzymes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
